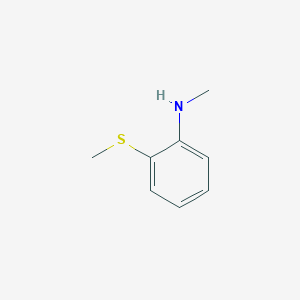

N-methyl-2-(methylsulfanyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACLFTSARPNRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507555 | |

| Record name | N-Methyl-2-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13372-62-8 | |

| Record name | N-Methyl-2-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl 2 Methylsulfanyl Aniline

Direct N-Methylation Routes from 2-(Methylsulfanyl)aniline

The most direct approach to synthesizing N-methyl-2-(methylsulfanyl)aniline is through the N-methylation of 2-(methylsulfanyl)aniline. This can be accomplished using either catalytic or non-catalytic methods.

Catalytic Methylation Strategies

Catalytic methods are often favored due to their efficiency and selectivity. These strategies employ catalysts to facilitate the methylation reaction, often under milder conditions than their non-catalytic counterparts.

Zeolites, which are microporous aluminosilicate (B74896) minerals, have emerged as effective catalysts for the N-methylation of anilines. Their shape-selective nature and tunable acidity contribute to their catalytic prowess. The methylation of anilines using zeolites can proceed with different methylating agents, such as dimethyl carbonate or methanol (B129727). researchgate.netelectronicsandbooks.commsu.ruresearchgate.netgoogle.com

When using methanol as the methylating agent over acidic zeolites like HY, the reaction mechanism involves the dehydration of methanol to form surface methoxy (B1213986) groups. These groups then act as the alkylating species, methylating the aniline (B41778). researchgate.netmsu.ru On basic zeolites, the mechanism is thought to proceed through the conversion of methanol to formaldehyde (B43269), which then participates in the N-alkylation. msu.ru The reaction of aniline with methanol over certain zeolites can lead to the formation of N-methylaniline and N,N-dimethylaniline. researchgate.net For instance, the alkylation of aniline with methanol over cocrystallized zeolite RHO–zeolite X (FAU) has been shown to favor the formation of N,N-dimethylaniline with high selectivity. electronicsandbooks.com The choice of zeolite and reaction conditions, such as temperature and the ratio of reactants, can significantly influence the product distribution. electronicsandbooks.comresearchgate.net

Dimethyl carbonate (DMC) is considered a green methylating agent due to its low toxicity and the fact that it produces benign byproducts. psu.edu The N-methylation of anilines with DMC can be effectively catalyzed by various systems, including zeolites. researchgate.net This method offers a more environmentally friendly alternative to traditional methylating agents. psu.edu A study on the methylation of amino acids using a dimethyl carbonate and acid system demonstrated high conversion and yields for N-methylation, highlighting its potential for broader applications. rsc.org

| Catalyst System | Methylating Agent | Key Findings |

| Acidic Zeolites (e.g., HY) | Methanol | N-methylation proceeds via surface methoxy groups. researchgate.netmsu.ru |

| Basic Zeolites | Methanol | N-methylation occurs through a formaldehyde intermediate. msu.ru |

| Cocrystallized Zeolite RHO–Zeolite X (FAU) | Methanol | High selectivity for N,N-dimethylaniline formation. electronicsandbooks.com |

| Zeolite K-EMT | Dimethyl Carbonate | Active and selective for N-mono methylation. researchgate.net |

Transition metal complexes, particularly those based on ruthenium and iridium, have proven to be highly effective catalysts for the N-methylation of amines using methanol in a process often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" reaction. nih.govresearchgate.netresearchgate.net This method is atom-economical and generates water as the only byproduct. nih.gov

Ruthenium complexes, for instance, can catalyze the N-methylation of anilines with methanol under relatively mild conditions. rsc.org Some ruthenium catalysts have been shown to be effective even with a weak base. nih.govacs.org The reaction mechanism is believed to involve the formation of a Ru-H species. nih.gov Similarly, iridium complexes have been used to catalyze the N-alkylation of a range of aniline derivatives with primary alcohols, demonstrating good selectivity for the monoalkylated products. researchgate.net The development of efficient and easily synthesized ruthenium and other transition metal catalysts remains an active area of research. nih.govresearchgate.net

| Catalyst Type | Key Features |

| Ruthenium Complexes | Effective for N-methylation with methanol, can operate under mild conditions and with weak bases. nih.govrsc.orgacs.org |

| Iridium Complexes | Catalyze N-alkylation of anilines with primary alcohols, showing good selectivity. researchgate.net |

| Rhodium, Rhenium, Palladium, Iron, Cobalt, Manganese Complexes | Also utilized for N-methylation of amines with methanol. nih.govacs.org |

Non-Catalytic Methylation Approaches

Traditional, non-catalytic methods for N-methylation often involve the use of strong methylating agents like methyl iodide or dimethyl sulfate (B86663). psu.edu While effective, these reagents are often toxic and produce stoichiometric amounts of waste, making them less environmentally favorable. psu.edunih.gov For example, the alkylation of 1,3-imidazole-2-thiones with methyl iodide has been reported for the synthesis of 2-methylsulfanyl-1H-imidazoles. nih.gov

Synthesis through Functional Group Interconversions on Substituted Aniline Precursors

An alternative strategy for the synthesis of this compound involves the manipulation of functional groups on a pre-existing substituted aniline ring. ub.edufiveable.memit.eduvanderbilt.eduimperial.ac.uk This approach, known as functional group interconversion, is a fundamental concept in organic synthesis. fiveable.meimperial.ac.uk For instance, one could envision a synthetic route starting from a precursor with a different functional group at the 2-position, which is then converted to the methylsulfanyl group. Similarly, the N-methyl group could be introduced at a different stage of the synthesis. This method offers flexibility in the design of synthetic routes, allowing chemists to navigate around potential issues with substrate reactivity or selectivity. A recently developed method for synthesizing N-substituted anilines involves a Smiles rearrangement of sulfonyl chlorides and alkyl amines under metal-free conditions. acs.org Another approach describes the synthesis of substituted anilines from benzyl (B1604629) azides. chemrxiv.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds. chemrxiv.orgvixra.orgbeilstein-journals.org In the context of this compound synthesis, this translates to the use of less hazardous reagents, the development of catalytic rather than stoichiometric processes, and the minimization of waste.

The use of dimethyl carbonate as a methylating agent is a prime example of a greener alternative to traditional reagents like methyl halides and dimethyl sulfate. psu.edunih.gov Catalytic methods, particularly those employing zeolites and transition metal complexes, align with green chemistry principles by reducing energy consumption and improving atom economy. electronicsandbooks.comnih.govresearchgate.net The "borrowing hydrogen" methodology is especially noteworthy for its generation of water as the sole byproduct. nih.govresearchgate.net Furthermore, research into catalyst- and additive-free synthesis methods, such as the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines to form N-substituted anilines, represents a significant step towards more sustainable chemical manufacturing. beilstein-journals.orgnih.gov

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Atom Economy

Pathway 1: Alkylation with Methyl Halides

A traditional and straightforward method for the N-methylation of anilines is the reaction with a methyl halide, typically methyl iodide (CH₃I). The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism, where the nitrogen atom of the primary amine on 2-(methylsulfanyl)aniline attacks the electrophilic methyl group of the methyl iodide. A base is typically required to neutralize the hydroiodic acid (HI) byproduct.

Efficiency: This method can be highly efficient, often providing good to high yields of the desired product. For instance, a similar synthesis involving the methylation of 2,5-dichloro-4-(thiocyanato)aniline using methyl iodide reported a yield of 87% google.com. Another classic preparation of N-methylaniline from acetanilide (B955) and methyl iodide is described as having an almost theoretical yield prepchem.com.

Selectivity: A significant drawback of this pathway is the potential for over-alkylation. The product, this compound, is itself a nucleophile and can react with a second molecule of methyl iodide to form the undesired N,N-dimethyl-2-(methylsulfanyl)anilinium salt. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the mono-methylated product.

Atom Economy: The atom economy for this pathway is inherently poor. The calculation considers the molecular weight of the desired product relative to the sum of the molecular weights of all reactants. In this case, a large portion of the reactant mass is converted into the HI byproduct, which is considered waste.

Pathway 2: Alkylation with Dimethyl Sulfate

Dimethyl sulfate ((CH₃)₂SO₄) is another potent and widely used methylating agent. It is often more reactive and less expensive than methyl iodide. The reaction mechanism is similar, involving the transfer of a methyl group from the sulfate ester to the aniline nitrogen.

Efficiency: This method is known for its high reactivity and can produce high yields. However, the reaction often results in a mixture of products.

Atom Economy: Similar to the methyl halide route, the atom economy is low. The byproduct, methylsulfuric acid (CH₃HSO₄), incorporates a significant fraction of the initial reactant mass.

Pathway 3: Catalytic Methylation with Methanol

A more modern and sustainable approach involves the use of methanol (CH₃OH) as the methylating agent in the presence of a heterogeneous or homogeneous catalyst. This method aligns with green chemistry principles as methanol is an inexpensive, readily available, and less hazardous C1 source, with water being the only theoretical byproduct. Various catalytic systems, such as those based on copper, have been developed for this purpose.

Efficiency: High yields of N-methylaniline can be achieved under optimized conditions. For example, a patented process using a copper-chromium catalyst to react aniline with methanol reports high conversion and product purity google.com.

Atom Economy: This pathway exhibits the highest atom economy among the three. The only byproduct is water (H₂O), which has a very low molecular weight. Consequently, a much larger proportion of the reactant atoms are incorporated into the final desired product.

Comparative Data Tables

The following tables provide a comparative overview of the different synthetic pathways.

Table 1: Qualitative Comparison of Synthetic Pathways

| Feature | Methyl Halide (e.g., CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) | Catalytic Methanol (CH₃OH) |

|---|---|---|---|

| Reagent Cost/Hazard | High Cost, Toxic | Moderate Cost, Highly Toxic | Low Cost, Less Hazardous |

| Reaction Conditions | Mild to moderate | Mild to moderate | Elevated temperature/pressure |

| Byproducts | Acid (e.g., HI) | Methylsulfuric acid | Water |

| Work-up/Purification | Neutralization, extraction | Complex separation of mixture | Catalyst filtration, distillation |

| Green Chemistry Aspect | Poor | Poor | Excellent |

Table 2: Quantitative Comparison of Synthetic Pathways

| Parameter | Methyl Halide (CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) | Catalytic Methanol (CH₃OH) |

|---|---|---|---|

| Typical Yield | High (e.g., ~87% for analogues) google.com | High, but often in a mixture chemicalbook.com | High (e.g., >95% for aniline) google.com |

| Selectivity for Mono-methylation | Moderate; over-alkylation is common | Low; mixture of products is typical chemicalbook.com | High with appropriate catalyst google.com |

| Atom Economy (Theoretical) | ~54% | ~55% | ~89% |

| Byproduct Molecular Weight | 127.91 g/mol (HI) | 112.09 g/mol (CH₃HSO₄) | 18.02 g/mol (H₂O) |

Chemical Reactivity and Transformation Pathways of N Methyl 2 Methylsulfanyl Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring in N-methyl-2-(methylsulfanyl)aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the N-methylamino group. byjus.com This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. byjus.com Consequently, the positions most susceptible to electrophilic attack are C4 and C6.

The high reactivity of arylamines can sometimes lead to multiple substitutions. libretexts.org For instance, the reaction of aniline with bromine water readily produces the 2,4,6-tribromoaniline. byjus.comlibretexts.org To control this reactivity and achieve monosubstitution, the activating effect of the amino group can be attenuated by converting it into an amide. This strategy allows for selective substitution, after which the amide can be hydrolyzed back to the amine. libretexts.org

Common electrophilic aromatic substitution reactions applicable to activated rings like this compound include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl, I) onto the aromatic ring. libretexts.org

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H). byjus.com

Friedel-Crafts Reactions: While direct Friedel-Crafts reactions on anilines are often unsuccessful due to the basic amino group complexing with the Lewis acid catalyst, the corresponding amide can undergo these reactions. libretexts.org

The interplay between the N-methylamino and methylsulfanyl groups will influence the precise regiochemical outcome of these reactions.

Reactions Involving the Sulfur Center

The sulfur atom in the methylthio group provides another reactive site within the molecule.

The methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the electronic properties of the substituent, turning it from an electron-donating or weakly withdrawing group into a strong electron-withdrawing group. This change, in turn, affects the reactivity of the aromatic ring.

Oxidation to Sulfoxide: Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide (N-methyl-2-(methylsulfinyl)aniline).

Oxidation to Sulfone: Stronger oxidizing agents can further oxidize the sulfide or the sulfoxide to the corresponding sulfone (N-methyl-2-(methylsulfonyl)aniline).

While less common for simple thioethers, under specific conditions, the sulfur atom can be subject to nucleophilic attack. This can lead to cleavage of the C-S bond. For instance, studies on related compounds have shown that strong nucleophiles can displace the methyl group or the entire methylthio group.

Directed Metallation Reactions and Subsequent Electrophilic Quenches

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. baranlab.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orguwindsor.ca The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups. baranlab.org

In this compound, both the N-methylamino and the methylsulfanyl groups can potentially act as directing metalation groups. The regioselectivity of the lithiation is determined by the relative directing ability of these groups and the reaction conditions, such as the base and solvent used. uwindsor.canih.gov

The N-methylamino group typically directs lithiation to the C6 position. However, the presence of the methylsulfanyl group at the C2 position can influence this outcome. The relative directing strengths of common DMGs have been studied, and amido groups are generally strong directors. harvard.edu The use of different organolithium bases (e.g., n-BuLi, s-BuLi, t-BuLi) and additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can also influence the regioselectivity by altering the aggregation state and reactivity of the base. baranlab.orguwindsor.ca

For related N-pivaloyl-(methylthio)anilines, metallation reactions have been investigated, highlighting the influence of both the amide and methylthio groups on the reaction's course. acs.orgacs.org

Table 1: Factors Influencing Regioselectivity in Directed Metallation

| Factor | Influence on Regioselectivity |

|---|---|

| Directing Group | The inherent ability of a functional group to coordinate the organolithium reagent determines the primary site of deprotonation. baranlab.org |

| Organolithium Base | The steric bulk and reactivity of the base (e.g., n-BuLi vs. t-BuLi) can favor different deprotonation sites. nih.gov |

| Solvent | The coordinating ability of the solvent (e.g., THF, Et2O) affects the aggregation and reactivity of the organolithium reagent. uwindsor.ca |

| Additives | Additives like TMEDA can break up organolithium aggregates, increasing basicity and potentially altering selectivity. baranlab.org |

| Temperature | Lithiation can be under kinetic or thermodynamic control, and temperature can influence which product is favored. nih.gov |

Once the aryllithium intermediate is formed, it can be quenched with a diverse array of electrophiles. This allows for the introduction of various substituents at the metallated position.

Table 2: Examples of Electrophilic Quenches in Directed Metallation

| Electrophile | Functional Group Introduced |

|---|---|

| Alkyl halides (e.g., CH3I) | Alkyl group |

| Aldehydes and ketones | Hydroxyalkyl group |

| Carbon dioxide (CO2) | Carboxylic acid group |

| Disulfides (e.g., (CH3S)2) | Thioether group |

| Halogen sources (e.g., C2Cl6, I2) | Halogen atom |

| Silyl halides (e.g., Me3SiCl) | Silyl group |

This methodology provides a versatile route to highly substituted aniline derivatives that may be difficult to access through traditional electrophilic aromatic substitution.

Condensation Reactions for Schiff Base Derivatives

Mechanistic Aspects of Imine Formation

The formation of an imine from this compound and a carbonyl compound is a multi-step process that is often catalyzed by acid. libretexts.orglibretexts.org

The generally accepted mechanism proceeds as follows:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. This step leads to the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral amino alcohol. libretexts.org

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. youtube.comlibretexts.org

Deprotonation: A base, which can be another amine molecule or the solvent, removes a proton from the nitrogen atom of the iminium ion to yield the final imine product and regenerate the catalyst. youtube.comlibretexts.org

The entire process is reversible, and the position of the equilibrium can be influenced by factors such as the removal of water from the reaction mixture, which drives the reaction towards the formation of the Schiff base. youtube.com

Structural Diversity of Schiff Bases Derived from this compound

The reaction of this compound with a variety of aldehydes and ketones allows for the synthesis of a wide array of Schiff bases with diverse structures. The substituents on the carbonyl compound significantly influence the steric and electronic properties of the resulting imine.

For instance, condensation with salicylaldehyde (B1680747) and its derivatives introduces a hydroxyl group ortho to the imine bond, creating ligands capable of forming stable complexes with metal ions. ajol.info The electronic nature of substituents on the aniline or the aldehyde can affect the reaction rate and the properties of the resulting Schiff base. researchgate.net

Below is a table showcasing examples of Schiff bases synthesized from this compound and various carbonyl compounds.

| Carbonyl Compound | Resulting Schiff Base Structure |

| Benzaldehyde | N-((E)-benzylidene)-N-methyl-2-(methylsulfanyl)aniline |

| Salicylaldehyde | 2-(((E)-(2-(methylthio)phenyl)(methyl)amino)methyl)phenol |

| p-Methoxysalicylaldehyde | 4-methoxy-2-(((E)-(2-(methylthio)phenyl)(methyl)amino)methyl)phenol |

This table is illustrative and not exhaustive of all possible derivatives.

The structural characterization of these Schiff bases is typically achieved through spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR, which confirm the presence of the characteristic azomethine (C=N) group. ajol.infoijcrt.org X-ray crystallography can provide definitive structural elucidation, confirming bond lengths and angles within the molecule. ajol.infoscielo.org.za

Cyclization Reactions Leading to Heterocyclic Systemslibretexts.org

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions. These intramolecular processes lead to the formation of new ring systems, often with significant biological or material science applications.

Formation of Oxindoles and Related Benzannulated Compoundslibretexts.org

A notable application of this compound is in the synthesis of oxindole (B195798) derivatives. google.com A general method involves the reaction of an N-haloaniline with a β-thio carboxylic ester or amide. google.com In a specific example, this compound can be converted to its N-chloro derivative, which then reacts with ethyl methylthioacetate to form an azasulfonium salt. Treatment of this salt with a base like triethylamine (B128534) yields an ortho-substituted aniline, which upon acid-catalyzed cyclization, produces 1-methyl-3-methylthio-2-oxindole. google.com Desulfurization of this product can then yield 1-methyl-3-methyl-2-oxindole. google.com

Derivatives of this compound can also participate in palladium-catalyzed intramolecular cyclizations to form various nitrogen-containing heterocycles, including indoles, carbazoles, and dibenzazepines. mit.edu The selectivity towards a specific heterocyclic system can often be controlled by the choice of ligand in the palladium catalyst system. mit.edu For example, the intramolecular hydroaminomethylation of N-protected-2-vinylanilines, which can be derived from aniline precursors, offers a route to 3-substituted indoles and indoline-2-ols. nih.gov

Mechanistic Insights into Cycloaddition and Intramolecular Processes

The formation of heterocyclic systems from derivatives of this compound often involves complex mechanistic pathways, including cycloaddition reactions. Intramolecular [3+2] cycloaddition reactions, for instance, are a powerful tool for constructing five-membered heterocyclic rings. maxapress.commdpi.com These reactions involve a three-atom component (like a nitrone) reacting with a two-atom component (like an alkene) within the same molecule. maxapress.com The stereoselectivity of these reactions, leading to either fused or bridged ring systems, can be investigated through computational methods like Molecular Electron Density Theory (MEDT). maxapress.com

Similarly, intramolecular [4+2] cycloaddition reactions, such as the intramolecular Diels-Alder reaction, can be employed to synthesize complex polycyclic systems. mit.edunih.gov In some cases, a cascade of pericyclic reactions, such as an intramolecular ene reaction followed by a Diels-Alder cycloaddition, can lead to the formation of multiple rings in a single synthetic operation. mit.edu

Rhodium-catalyzed C-H activation and annulation reactions provide another avenue for the synthesis of heterocyclic structures. For instance, the reaction of secondary aromatic amides with maleimides, using a directing group like (2-methylthio)aniline, can lead to the formation of spiro-pyrrolidinetriones or 8-membered lactams. acs.orgacs.org The mechanism of these reactions typically involves the formation of a metallacycle intermediate, followed by insertion and reductive elimination or protodemetalation steps. acs.orgacs.org

Reduction and Other Functional Group Transformations of Derivatives

Derivatives of this compound, particularly the Schiff bases, can undergo a variety of functional group transformations to yield other valuable compounds.

A primary reaction of imines is their reduction to secondary amines. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The C=N double bond is reduced to a C-N single bond, providing a route to a wide range of secondary amines.

Furthermore, the imine functionality can be hydrolyzed back to the parent amine and carbonyl compound by treatment with aqueous acid. masterorganicchemistry.com This reversibility is a key characteristic of Schiff base formation.

Other functional groups within the derivatives of this compound can also be transformed. For example, the methylsulfanyl group can be a site for further chemical modification. Additionally, the aromatic ring can undergo electrophilic substitution reactions, although the substitution pattern will be influenced by the directing effects of the N-methyl and methylsulfanyl groups.

Visible-light-induced, iridium-catalyzed reactions have been shown to generate an aminomethyl radical from N-methyl-N-((trimethylsilyl)methyl)aniline, which can then add to cyclic α,β-unsaturated carbonyl compounds. beilstein-journals.org This radical addition can be followed by cyclization, leading to the formation of complex tricyclic products. beilstein-journals.org

Spectroscopic and Structural Elucidation of N Methyl 2 Methylsulfanyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum of N-methyl-2-(methylsulfanyl)aniline provides specific information about the chemical environment, number, and connectivity of protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals corresponding to the aromatic protons, the N-methyl protons, and the S-methyl protons. rsc.org

The aromatic region, typically between δ 6.6 and 7.5 ppm, shows a complex pattern due to the protons on the benzene (B151609) ring. rsc.org The signals are observed as multiplets, indicating spin-spin coupling between adjacent protons. Specifically, a multiplet appears around δ 7.44–7.40 ppm, a doublet of doublet of doublets at δ 7.25 ppm, a triplet of doublets at δ 6.69 ppm, and a doublet of doublets at δ 6.64 ppm. rsc.org These complex splitting patterns arise from the different coupling constants between the ortho, meta, and para protons on the substituted ring.

Downfield from the aromatic signals, two sharp singlets are observed. The singlet at approximately δ 2.93 ppm corresponds to the three protons of the N-methyl (N-CH₃) group. rsc.org The other singlet, found at around δ 2.35 ppm, is assigned to the three protons of the methylsulfanyl (S-CH₃) group. rsc.org The integration of these signals confirms the presence of one N-methyl and one S-methyl group in the molecule.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.44 – 7.40 | m (multiplet) | - | 1H | Aromatic H |

| 7.25 | ddd (doublet of doublet of doublets) | 8.1, 7.4, 1.6 | 1H | Aromatic H |

| 6.69 | td (triplet of doublets) | 7.5, 1.3 | 1H | Aromatic H |

| 6.64 | dd (doublet of doublets) | 8.1, 1.0 | 1H | Aromatic H |

| 2.93 | s (singlet) | - | 3H | N-CH₃ |

| 2.35 | s (singlet) | - | 3H | S-CH₃ |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows eight distinct signals, corresponding to the eight carbon atoms in unique electronic environments. rsc.org

The signals for the aromatic carbons appear in the downfield region, typically from δ 109 to 150 ppm. rsc.orgoregonstate.edu The carbon atom attached to the nitrogen (C-N) is found at the most downfield position in the aromatic region, around δ 149.13 ppm, due to the deshielding effect of the nitrogen atom. rsc.org The carbon atom bonded to the methylsulfanyl group (C-S) is observed at approximately δ 133.64 ppm. rsc.org The other four aromatic carbons (C-H) resonate at δ 129.32, 119.55, 116.72, and 109.39 ppm. rsc.org

The aliphatic region of the spectrum contains the signals for the two methyl carbons. The N-methyl carbon (N-CH₃) resonates at δ 30.48 ppm, while the S-methyl carbon (S-CH₃) appears further upfield at δ 17.88 ppm. rsc.org

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 149.13 | Aromatic C-N |

| 133.64 | Aromatic C-S |

| 129.32 | Aromatic C-H |

| 119.55 | Aromatic C-H |

| 116.72 | Aromatic C-H |

| 109.39 | Aromatic C-H |

| 30.48 | N-CH₃ |

| 17.88 | S-CH₃ |

While ¹H and ¹³C NMR spectra provide fundamental structural data, two-dimensional (2D) NMR techniques are often employed for unambiguous signal assignment, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would show cross-peaks between the signals of adjacent aromatic protons, confirming their connectivity on the benzene ring. This is crucial for assigning the specific positions of the protons within the complex multiplet patterns.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal at δ 2.93 ppm to the ¹³C signal at δ 30.48 ppm, confirming their assignment to the N-methyl group. Similarly, it would link the proton signal at δ 2.35 ppm to the carbon signal at δ 17.88 ppm (S-methyl group). This method is also invaluable for definitively assigning each aromatic proton signal to its corresponding carbon signal in the aromatic region of the ¹³C spectrum. Studies on related compounds like 2-butylthioaniline have demonstrated the utility of such 2D techniques for unambiguous peak assignments. researchgate.netresearchgate.net

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, provides direct information about the electronic environment of the nitrogen atom. researchgate.net For this compound, the ¹⁵N chemical shift would be sensitive to the electronic effects of both the methyl group on the nitrogen and the methylsulfanyl group at the ortho position of the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information on functional groups and bonding.

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

Based on data from related compounds like N-methylaniline and 2-(methylsulfanyl)aniline, the following absorption bands can be expected: researchgate.netresearchgate.netnih.gov

N-H Stretch: A moderate absorption band around 3400-3450 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to moderate bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the N-methyl and S-methyl groups are expected in the 2850-2960 cm⁻¹ region.

C=C Aromatic Ring Stretches: Several bands of variable intensity in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

C-N Stretch: The stretching vibration for the aromatic C-N bond is typically found in the 1250-1350 cm⁻¹ region.

C-S Stretch: The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3400 - 3450 | Moderate |

| Aromatic C-H Stretch | 3010 - 3100 | Weak to Moderate |

| Aliphatic C-H Stretch | 2850 - 2960 | Moderate |

| Aromatic C=C Stretch | 1500 - 1600 | Variable |

| Aromatic C-N Stretch | 1250 - 1350 | Moderate to Strong |

| C-S Stretch | 600 - 800 | Weak |

Raman Spectroscopy

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the two methyl groups, appearing in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretching: Strong bands in the 1400-1650 cm⁻¹ region, characteristic of the benzene ring.

C-N stretching: Vibrations for the aromatic amine linkage.

C-S stretching: Associated with the methylsulfanyl group, typically found in the 600-800 cm⁻¹ range.

N-H bending modes: For the secondary amine.

Studies on the chemical oxidative polymerization of N-methylaniline using in situ Raman spectroscopy with a 785 nm laser have demonstrated the utility of this technique for kinetic analysis. nih.gov Researchers observed a sigmoidal growth in the intensity of prominent Raman bands, indicating a self-accelerating reaction character. nih.gov This approach could similarly be applied to study reactions involving this compound, tracking changes in its molecular structure over time. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The electronic absorption spectrum of an aniline (B41778) derivative is typically characterized by transitions involving the π-electron system of the benzene ring and the non-bonding electrons on the nitrogen atom.

Spectroscopic analysis of 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline , a Schiff base derivative, revealed several key absorption bands. iucr.orguni.lu The spectrum shows absorbances at approximately 290 nm and 300 nm, which are attributed to the π–π* transitions of the pyrrole (B145914) and the C=N imine groups, respectively. uni.lu A further π–π* transition associated with the benzene ring is observed around 350 nm. iucr.orguni.lu These electronic transitions are fundamental to understanding the conjugated system of the molecule.

| Derivative | Absorption Band (λmax) | Assignment | Reference |

| 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline | ~290 nm | π–π* (Pyrrole ring) | iucr.org, uni.lu |

| ~300 nm | π–π* (C=N bond) | iucr.org, uni.lu | |

| ~350 nm | π–π* (Benzene ring) | iucr.org, uni.lu |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound (C₈H₁₁NS), the calculated monoisotopic mass is 153.06122 Da. nih.gov

High-resolution mass spectrometry can identify the molecular ion with high precision. Predicted data shows the molecular ion peak [M]⁺ at an m/z of 153.06067 and the protonated molecular ion [M+H]⁺ at an m/z of 154.06850. nih.gov

A proposed fragmentation pattern is outlined below:

| m/z Value | Proposed Fragment Ion | Formula | Comments |

| 153 | [C₈H₁₁NS]⁺ | [M]⁺ | Molecular Ion |

| 138 | [C₇H₈NS]⁺ | [M-CH₃]⁺ | Loss of a methyl radical from the thioether group |

| 125 | [C₇H₉N]⁺ | [M-CS]⁺ | Loss of thiocarbonyl |

| 106 | [C₇H₈N]⁺ | [M-H-SCH₃]⁺ | Loss of a hydrogen atom followed by the methylsulfanyl radical |

X-ray Crystallography of this compound Derivatives

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystal, providing definitive information on molecular geometry, conformation, and intermolecular interactions. While the crystal structure of the parent this compound is not described in the searched literature, several derivatives have been synthesized and structurally characterized.

The analysis of derivatives provides valuable insight into the structural behavior of the this compound framework.

In the structure of 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol (B129727) monosolvate , the thioether group is positioned above the adjacent benzene ring. iucr.org This conformation would facilitate the formation of a distorted octahedral complex upon coordination with a metal center. iucr.org

For 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline , the molecule adopts an E configuration around the C=N imine bond. The benzene and thiophene (B33073) rings are twisted relative to each other, with a dihedral angle of 23.16 (7)°. nist.gov Similarly, in (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline , the dihedral angle between the six-membered ring and the 2-nitrothiophene (B1581588) ring is 7.47 (12)°. This deviation from planarity is often influenced by crystal packing forces. nist.gov

The table below summarizes crystallographic data for several derivatives.

| Derivative | Formula | Crystal System | Space Group | Key Geometric Feature | Reference |

| 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate | C₁₂H₁₂N₂S·CH₃OH | Monoclinic | P2₁/n | Thioether group sits (B43327) above the benzene ring. | iucr.org |

| (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline | C₁₂H₁₀N₂O₂S | Monoclinic | P2₁/c | Dihedral angle between rings is 7.47 (12)°. | |

| 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | C₁₂H₉N₃O₄S | Orthorhombic | P2₁2₁2₁ | Dihedral angle between rings is 23.16 (7)°. | nist.gov |

| N,N-Dimethyl-2-[(1E)-({[(methylsulfanyl)methanethioyl]amino}imino)methyl]aniline | C₁₁H₁₅N₃S₂ | Monoclinic | C2/c | Dithiocarbazate moiety rotated 18.73 (8)° from the benzene ring. |

The supramolecular assembly of these derivatives in the solid state is governed by a variety of non-covalent interactions.

In the crystal of 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate , hydrogen bonding plays a crucial role. The three heteroatoms of the Schiff base molecule are each involved in hydrogen bonds with an adjacent, co-crystallized methanol molecule. iucr.org The structure also features weak C—H⋯O interactions that link units into inversion dimers. iucr.org

The crystal structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline is stabilized by intermolecular C—H⋯O hydrogen bonds, which link the molecules into chains. nist.gov In addition to hydrogen bonding, weak π–π stacking interactions provide further stabilization to the crystal lattice. nist.gov Hirshfeld surface analysis revealed that the crystal packing is dominated by O⋯H (39%) and H⋯H (21.3%) contacts. nist.gov

In a dithiocarbazate derivative, N,N-Dimethyl-2-[(1E)-({[(methylsulfanyl)methanethioyl]amino}imino)methyl]aniline , molecules are linked by pairs of weak N—H⋯S hydrogen bonds, forming inversion dimers that arrange in layers.

These examples demonstrate the importance of hydrogen bonding and other weak interactions in dictating the solid-state architecture of this compound derivatives.

Based on a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific scholarly articles or publicly available research data that provide the detailed computational and theoretical investigations for the chemical compound This compound as requested in the provided outline.

The required in-depth data for "Computational and Theoretical Investigations of this compound," including:

Density Functional Theory (DFT) Studies (Geometry Optimization, Energetic Profiles, Frontier Molecular Orbital Analysis, and Chemical Reactivity Descriptors)

Theoretical Prediction of Spectroscopic Properties

Natural Bond Orbital (NBO) Analysis

Investigation of Nonlinear Optical (NLO) Properties

is not present in the accessible scientific literature for this specific molecule.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound without fabricating data. To maintain the integrity of the scientific information and adhere to the user's strict instructions, the article cannot be created.

Computational and Theoretical Investigations of N Methyl 2 Methylsulfanyl Aniline

Molecular Dynamics Simulations for Conformational Analysis of N-methyl-2-(methylsulfanyl)aniline Derivatives

While specific molecular dynamics (MD) simulations focusing explicitly on the conformational analysis of this compound derivatives are not extensively documented in publicly available literature, the principles and applications of this computational technique are well-established for analogous molecular systems. MD simulations provide a powerful lens through which the dynamic behavior and conformational preferences of molecules can be explored over time, offering insights that are complementary to the static pictures provided by quantum mechanical calculations.

In a typical MD simulation study, the molecule would be placed in a simulated environment, often a solvent box, and the forces between atoms would be calculated using a classical force field. By integrating Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing the conformational landscape of the molecule.

Key areas of investigation in a molecular dynamics study of this compound derivatives would include:

Rotational Barriers: The energy barriers associated with the rotation of the N-methyl and S-methyl groups would be quantified. This is crucial for understanding the flexibility of the molecule and the accessibility of different conformational states.

Dihedral Angle Distributions: Analysis of the trajectories would reveal the preferred dihedral angles for the C-N-C-H (N-methyl) and C-S-C-H (S-methyl) linkages. This would indicate the most stable orientations of these groups relative to the aniline (B41778) ring.

Solvent Effects: MD simulations can explicitly model the influence of the solvent on the conformational preferences of the molecule. The presence of solvent molecules can stabilize certain conformations through intermolecular interactions.

Intramolecular Hydrogen Bonding: For derivatives containing suitable functional groups, the potential for intramolecular hydrogen bonding, which can significantly influence conformational stability, could be assessed.

Illustrative Data from Conformational Analysis

| Dihedral Angle | Most Populous Conformer (°) | Population (%) | Energy Barrier (kcal/mol) |

| C(ring)-C(ring)-N-C(methyl) | 175.8 | 65 | 4.2 |

| C(ring)-C(ring)-S-C(methyl) | 88.2 | 48 | 2.8 |

| C(ring)-N-C(methyl)-H | 60.1 | 72 | 1.5 |

| C(ring)-S-C(methyl)-H | 180.0 | 55 | 1.1 |

This table is a hypothetical representation of potential findings from a molecular dynamics simulation and is intended for illustrative purposes only.

Studies on structurally related compounds, such as 2-phenylthioaniline, have utilized molecular dynamics simulations to understand their behavior. For instance, research on 2-phenylthioaniline has employed MD simulations to complement DFT studies, providing a more complete picture of its molecular properties. tandfonline.com These studies often explore how the molecule interacts with its environment and how its conformation changes over time.

Furthermore, conformational analysis of various organic molecules, including those with thioamide and N-methyl groups, has been successfully carried out using a combination of NMR spectroscopy and DFT calculations, which can be further validated and expanded upon with molecular dynamics simulations. mdpi.com The insights gained from MD simulations are valuable for understanding structure-activity relationships, as the conformational flexibility of a molecule can play a significant role in its biological activity and material properties.

Applications of N Methyl 2 Methylsulfanyl Aniline in Advanced Organic Synthesis and Ligand Design

A Versatile Building Block in Organic Synthesis

N-methyl-2-(methylsulfanyl)aniline serves as a crucial intermediate in the synthesis of a variety of organic molecules. echemi.comyufenggp.comechemi.com Its bifunctional nature allows for diverse chemical transformations, making it an attractive starting material for constructing more complex structures. echemi.comyufenggp.comechemi.com The presence of both a nucleophilic secondary amine and a potentially coordinating sulfur atom opens up numerous possibilities for synthetic chemists.

Preparation of Stereochemically Defined or Hindered Amine Motifs

The secondary amine group in this compound provides a reactive site for the introduction of various substituents. This allows for the synthesis of N-methylaniline derivatives with specific stereochemistry or sterically hindered environments around the nitrogen atom. echemi.comgoogle.com Such motifs are of significant interest in medicinal chemistry and materials science, where the precise three-dimensional arrangement of atoms can dictate biological activity or material properties. acs.org For instance, the alkylation of the amine can be controlled to produce specific enantiomers or diastereomers, leading to the formation of chiral amines that are valuable in asymmetric synthesis. researchgate.net

Synthesis of Complex Organic Scaffolds

The reactivity of both the amine and the thioether functionalities in this compound makes it a valuable precursor for the construction of complex organic scaffolds. echemi.com It can participate in a variety of cyclization and annulation reactions to form heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. acs.org For example, it can be utilized in transition metal-catalyzed reactions to build fused ring systems and spirocyclic compounds. acs.org The ability to functionalize both the nitrogen and sulfur atoms provides a powerful tool for creating diverse and intricate molecular architectures. echemi.comacs.org

Precursor for the Development of N,S-Coordinating Ligands

The presence of both nitrogen and sulfur donor atoms in this compound makes it an excellent precursor for the design and synthesis of N,S-coordinating ligands. scholaris.carsc.org These ligands are capable of binding to metal ions through both the nitrogen and sulfur atoms, forming stable chelate complexes. scholaris.cabibliomed.org The nature of the N,S-coordination environment can be fine-tuned by modifying the substituents on the aniline (B41778) ring or the methyl group, allowing for the development of ligands with specific electronic and steric properties.

Synthesis of Schiff Base Ligands for Metal Complexation

A common and effective method for preparing N,S-coordinating ligands from this compound is through the formation of Schiff bases. nih.govresearchgate.netmdpi.com This involves the condensation reaction of the secondary amine with a suitable aldehyde or ketone. mdpi.com The resulting Schiff base ligand contains an imine (C=N) bond and retains the thioether group, providing a bidentate or potentially tridentate coordination site for metal ions. scholaris.canih.gov The reaction of pyrrole-2-carboxaldehyde with 2-(methylsulfanyl)aniline, a related compound, for instance, yields an NNS ligand system. scholaris.ca

Table 1: Synthesis of Schiff Base Ligands

| Reactants | Product Type | Reference |

|---|---|---|

| Primary Amine + Carbonyl Compound | Schiff Base | mdpi.com |

| 2,4-dihydroxybenzaldehyde + p-amino aniline | Schiff Base Ligand | mdpi.com |

Coordination Chemistry with Transition Metal Ions (e.g., Cu(II), Co(II), Zn(II))

Schiff base ligands derived from this compound readily form stable complexes with a variety of transition metal ions, including copper(II), cobalt(II), and zinc(II). researchgate.netresearchgate.net The coordination of the metal ion typically involves the nitrogen atom of the imine group and the sulfur atom of the thioether group, forming a five- or six-membered chelate ring. bibliomed.orgresearchgate.net The geometry of the resulting metal complex is influenced by the nature of the metal ion, the specific Schiff base ligand, and the reaction conditions. libretexts.orgfiveable.me These complexes often exhibit interesting electronic and magnetic properties due to the presence of the transition metal center. nih.gov

Table 2: Coordination of Schiff Base Ligands with Transition Metals

| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |

|---|---|---|---|

| Cu(II), Co(II), Zn(II) | Schiff Base Ligands | Varies (e.g., square planar, tetrahedral, octahedral) | researchgate.netresearchgate.net |

Exploration of Metal Complexes as Catalysts or Functional Materials

The metal complexes formed with ligands derived from this compound have shown significant potential in various applications, particularly in catalysis and materials science. rsc.orgresearchgate.netrsc.org The unique coordination environment provided by the N,S-ligand can enhance the catalytic activity of the metal center in a range of organic transformations. rsc.orgrsc.org Furthermore, the electronic and structural properties of these complexes can be tailored to create functional materials with specific optical, magnetic, or electronic characteristics. rsc.org Research in this area continues to explore the development of these metal complexes for applications such as redox catalysts, sensors, and novel materials with tailored properties. rsc.orgnih.gov

Intermediate in the Industrial Synthesis of Fine Chemicals and Specialized Reagents

This compound serves as a crucial building block in the synthesis of a variety of fine chemicals and specialized reagents. Its utility stems from the reactivity of its functional groups, which can be selectively targeted to build more complex molecular architectures.

One of the notable recent applications of a closely related compound, (2-methylthio)aniline, is as a directing group in transition metal-catalyzed reactions. For instance, in a 2023 study, (2-methylthio)aniline was employed as a directing group in a Rh(I)-catalyzed reaction of aromatic amides with maleimides. acs.orgacs.org This process leads to the formation of isoindolone spirosuccinimide derivatives, which are complex N-heterocycles with potential applications in medicinal chemistry. acs.orgacs.org The sulfur atom of the methylsulfanyl group and the nitrogen atom of the amide coordinate to the metal center, facilitating the regioselective activation of C-H bonds and the subsequent formation of new carbon-carbon and carbon-nitrogen bonds. This example highlights the potential of the this compound core structure in the design of specialized reagents for facilitating challenging organic transformations.

While extensive documentation on the large-scale industrial use of this compound is not widespread in publicly available literature, its structural motifs are present in various compounds used in pharmaceuticals and agrochemicals. The synthesis of such complex molecules often involves multi-step processes where intermediates like this compound can be employed to introduce the desired functional groups in a specific arrangement. The general class of N-methylanilines are recognized as valuable intermediates in the manufacturing of dyes, medicines, and rubber additives. google.com

Table 1: Examples of Fine Chemicals and Reagents Derived from Aniline Derivatives

| Derivative Class | Starting Material | Application/Product | Synthesis Type |

| Isoindolone Spirosuccinimides | (2-methylthio)aniline | Specialized Reagents in Organic Synthesis | Rh(I)-catalyzed C-H activation |

| N-methylformanilide | N-methylaniline | Vilsmeier reagent precursor for aldehydes | Formylation |

| Halogenated N-methylanilines | Halogen-substituted anilines | Intermediates for herbicides (e.g., metamifop) | Methylation |

This table provides examples of related aniline derivatives to illustrate the scope of applications for which this compound could be a precursor.

Role in the Synthesis of Dyes and Pigments (as an intermediate for azo compounds)

Azo compounds, characterized by the -N=N- functional group, represent the largest and most versatile class of synthetic dyes. googleapis.com The synthesis of azo dyes is a well-established two-step process involving the diazotization of a primary or secondary aromatic amine followed by a coupling reaction with an electron-rich coupling component. unb.ca

This compound, as an aniline derivative, can serve as the precursor for the diazonium ion in this process. The synthesis would proceed as follows:

Diazotization: this compound is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). The N-methylamino group is converted into a diazonium salt. The presence of the methyl group on the nitrogen does not inhibit this reaction.

Azo Coupling: The resulting diazonium salt is a weak electrophile that then reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. unb.canih.gov This electrophilic aromatic substitution reaction forms the stable azo linkage, creating the chromophore responsible for the color of the dye.

The specific shade of the resulting azo dye would be influenced by the electronic properties of the substituents on both the diazonium component (from this compound) and the coupling component. The methylsulfanyl (-SCH₃) group, being an electron-donating group, can affect the color of the final dye. While specific commercial dyes derived directly from this compound are not prominently documented in general literature, the fundamental chemistry of azo dye synthesis strongly supports its potential in this application. googleapis.comunb.canih.gov The general importance of aniline derivatives as precursors for dyes is well-recognized. google.comnih.gov

Table 2: General Scheme for Azo Dye Synthesis from an Aniline Derivative

| Step | Reactants | Conditions | Product |

| 1. Diazotization | Aromatic Amine (e.g., this compound), NaNO₂, HCl | 0-5 °C | Aryl Diazonium Salt |

| 2. Azo Coupling | Aryl Diazonium Salt, Coupling Component (e.g., Phenol, Naphthol) | Varies (often slightly alkaline) | Azo Dye |

Development of Derivatives with Potential for Semiconductor Applications

While there is currently no direct and extensive research specifically detailing the use of this compound derivatives in semiconductor applications, the structural components of the molecule suggest a promising area for future investigation. The field of organic electronics often utilizes molecules with specific electronic properties, and derivatives of this compound possess features that are relevant to this field.

The interest in sulfur-containing organic compounds, particularly thiophene (B33073) derivatives, for semiconductor applications is well-established. nih.govresearchgate.net Thiophene-based polymers are known for their excellent electronic properties and are used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. nih.govresearchgate.net The sulfur atom in the methylsulfanyl group of this compound could, in principle, be incorporated into larger conjugated systems, potentially leading to materials with desirable charge-transport properties.

Furthermore, polyaniline and its derivatives are among the most studied conductive polymers. nih.govyoutube.com These materials are known for their environmental stability and tunable conductivity. nih.gov The aniline backbone of this compound provides a structural basis for the synthesis of conductive polymers. The presence of the methylsulfanyl group could be used to modify the electronic properties and processability of the resulting polymer. For instance, poly(N-methylaniline) has been synthesized and studied for its higher solubility in organic solvents compared to unsubstituted polyaniline. mdpi.com The development of functionalized thiophene-based semiconducting polymers has also been a subject of research, where aldehyde functionalities have been introduced to allow for further chemical modification. acs.org

Although speculative without direct experimental evidence, the combination of a sulfur-containing group and an aniline moiety in this compound makes its derivatives interesting candidates for the design and synthesis of novel organic semiconductors. Future research could explore the polymerization of this compound or its conversion into more extended π-conjugated systems to evaluate their electronic and optical properties for potential use in electronic devices.

Table 3: Relevant Compound Classes in Organic Electronics

| Compound Class | Key Structural Feature | Relevant Properties | Potential Application |

| Thiophene Derivatives | Thiophene ring | Charge transport, luminescence | OFETs, OLEDs, Solar Cells |

| Polyanilines | Aniline repeating units | Electrical conductivity, stability | Conductive coatings, sensors |

| Organosulfur Compounds | Carbon-sulfur bonds | Coordination, electronic effects | Catalysis, materials science |

This table illustrates related classes of compounds to highlight the potential of this compound derivatives in semiconductor applications.

Future Research Trajectories and Interdisciplinary Perspectives

Development of More Sustainable and Efficient Synthetic Methodologies

The industrial viability and accessibility of N-methyl-2-(methylsulfanyl)aniline for advanced applications hinge on the development of green and efficient synthetic routes. Current methodologies for producing related N-methyl anilines often rely on stoichiometric reagents or harsh conditions. Future research should pivot towards catalytic and environmentally benign processes.

A promising avenue involves the N-methylation of 2-(methylsulfanyl)aniline using sustainable C1 sources like methanol (B129727) or carbon dioxide. researchgate.net Research has demonstrated that ruthenium (Ru) and other transition metal complexes can effectively catalyze the N-methylation of various aniline (B41778) derivatives using methanol, which acts as both a solvent and a methylating agent via a "borrowing-hydrogen" strategy. researchgate.netnih.gov This approach is highly atom-economical and avoids the use of more toxic methylating agents. For instance, Ru(II) catalysts have been shown to achieve high yields (95-97%) for the N-methylation of para-substituted anilines. nih.gov Similarly, methods using copper-based catalysts to react aniline with methanol have been developed to selectively produce N-methylaniline with minimal formation of the N,N-dimethylated byproduct. google.com

Another sustainable approach is the direct reaction of 2-(methylsulfanyl)aniline with carbon dioxide and a suitable hydrogen source, catalyzed by noble or non-noble metal catalysts. researchgate.net This utilizes a greenhouse gas as a C1 feedstock, contributing to carbon capture and utilization (CCU) strategies. Research into bimetallic catalysts, such as Palladium-Copper (Pd-Cu) alloys, has shown synergistic effects that enhance catalytic activity for N-methylation. researchgate.net

Future efforts should focus on tailoring these existing catalytic systems for the specific substrate this compound, optimizing reaction conditions to maximize yield and selectivity while minimizing energy consumption and waste generation.

Table 1: Comparison of Catalytic Systems for N-Methylation of Anilines

| Catalyst System | C1 Source | H Source | Typical Temperature | Key Advantages |

| Ru(II) Complexes | Methanol | (from Methanol) | 100-150 °C | High yields, atom economy, broad substrate scope. nih.gov |

| Copper/Chromium Oxides | Methanol | (from Methanol) | 200-250 °C | High purity of N-methylaniline, avoids N,N-dimethylaniline. google.com |

| Pd/Cu on Fe₃O₄ | CO₂ | H₂ | 140-160 °C | Utilizes CO₂, synergistic catalytic activity, catalyst is recyclable. researchgate.net |

| Copper Chloride | Monochlorobenzene & Monomethylamine | N/A | 150-250 °C | High yields (95-100% per pass), uses readily available materials. google.com |

Discovery of Novel Chemical Transformations and Reactions

The unique electronic and steric properties conferred by the N-methyl and methylsulfanyl groups suggest that this compound could participate in a variety of novel chemical transformations.

One area of exploration is in photoredox catalysis. Related silylated amines, such as N-methyl-N-((trimethylsilyl)methyl)aniline, have been used in visible-light-induced, iridium-catalyzed reactions to generate aminomethyl radicals. beilstein-journals.org These radicals readily add to α,β-unsaturated carbonyl compounds. It is conceivable that this compound could undergo similar transformations, where photoinduced electron transfer leads to the formation of reactive intermediates that can engage in C-C or C-N bond-forming reactions. Such reactions could lead to complex polycyclic structures from simple precursors. beilstein-journals.org

Furthermore, the inherent functionality of this compound makes it an excellent candidate for transition-metal-catalyzed C-H activation and functionalization reactions. The amine and sulfur moieties can act as directing groups, guiding a metal catalyst to activate specific C-H bonds on the aromatic ring or on the methyl groups. Research has shown that the related compound (2-methylthio)aniline can serve as an effective directing group in Rhodium(I)-catalyzed reactions of aromatic amides with maleimides. acs.org This precedent suggests that this compound could be used to facilitate highly regioselective ortho-alkenylations, annulations, or spiro-cyclizations, providing access to novel heterocyclic scaffolds. acs.orgacs.org Investigating its reactivity with various transition metals (e.g., Rh, Ru, Pd, Co) and coupling partners could unveil a rich new chemistry. acs.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolset for accelerating research and gaining deeper insights into the behavior of this compound without costly and time-consuming laboratory experiments.

Density Functional Theory (DFT) can be employed to predict a wide range of properties and behaviors. For instance, DFT calculations can elucidate the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential, which are crucial for understanding its reactivity and coordinating properties. Such calculations have been successfully used to explain the synergistic effects of bimetallic catalysts in the N-methylation of aniline by analyzing the electronic properties of the catalytic surface. researchgate.net

In the context of developing new reactions, computational modeling can be used to:

Predict Reaction Mechanisms: Elucidate the step-by-step pathway of a proposed transformation, identify transition states, and calculate activation energies. This would be invaluable for optimizing reaction conditions for C-H activation or photocatalytic cycles.

Screen Catalysts: Model the interaction of this compound with various metal catalysts and ligands to predict binding affinities and catalytic turnover frequencies, guiding the selection of the most promising candidates for synthesis.

Predict Spectroscopic Properties: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds derived from this compound.

Public databases already provide some computationally predicted data for this compound, offering a starting point for more advanced studies. uni.lu

Table 2: Computationally Predicted Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NS | PubChem uni.lu |

| Molecular Weight | 153.25 g/mol | PubChem uni.lu |

| XlogP (Predicted) | 2.4 | PubChem uni.lu |

| InChIKey | PACLFTSARPNRHD-UHFFFAOYSA-N | PubChem uni.lucymitquimica.com |

Expansion of Applications in Catalysis and Materials Science

The structural features of this compound make it a highly attractive candidate for applications in both catalysis and materials science.

Catalysis: The presence of both a nitrogen and a sulfur donor atom allows this compound to function as a bidentate ligand for transition metals. Such "pincer" or chelating ligands are known to stabilize metal centers and can impart unique reactivity and selectivity in catalysis. Future research should explore the synthesis of metal complexes featuring this compound as a ligand and test their efficacy in catalytic processes such as cross-coupling, hydrogenation, and oxidation reactions. As mentioned, the related (2-methylthio)aniline has already proven effective as a directing group in C-H activation. acs.org this compound could offer modified steric and electronic properties, potentially leading to improved catalytic performance or novel reaction outcomes.

Materials Science: The aniline scaffold is a fundamental building block for conductive polymers. Poly(N-methylaniline) has been synthesized and investigated for its solubility and potential application in electronic devices like humidity sensors. researchgate.net The synthesis of a polymer from this compound could lead to a new class of conductive materials. The methylsulfanyl group would be expected to influence the polymer's electronic properties, morphology, and processability. These novel polymers could be explored for applications in:

Sensors: The sulfur atom could provide specific binding sites for heavy metal ions or other analytes, making the polymer a candidate for chemical sensors.

Organic Electronics: The modified electronic structure could be beneficial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as an antistatic coating.

Corrosion Inhibition: Polyaniline-based materials are known to be effective corrosion inhibitors, and the sulfur functionality might enhance this property.

Research in this area would involve developing polymerization methods (chemical or electrochemical) for this compound and thoroughly characterizing the resulting polymer's structural, thermal, electrical, and morphological properties. researchgate.net

Q & A

Q. How can conflicting reports on byproduct formation be reconciled?

- Methodological Answer : Minor products (e.g., 4ag in ) form via competing pathways like C–N coupling. Kinetic vs. thermodynamic control experiments (varying reaction time/temperature) and LC-MS monitoring can identify dominant pathways. For example, extending reaction time from 24 h to 48 h may shift selectivity toward thermodynamically stable products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.